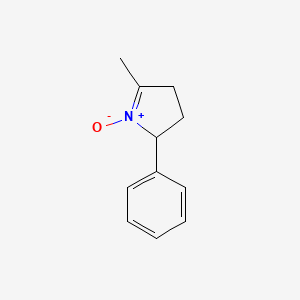
5-Methyl-1-oxo-2-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-oxo-2-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole is a heterocyclic compound that belongs to the pyrrole family This compound is characterized by a five-membered ring structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-oxo-2-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole typically involves the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine and carboxylic acids, which undergo acid-mediated cyclization to form the desired pyrrole compound . The reaction conditions often include the use of catalysts such as iron (III) chloride and solvents like methanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-oxo-2-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties.
Scientific Research Applications
5-Methyl-1-oxo-2-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: The compound is used in the production of various materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Methyl-1-oxo-2-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide: This compound shares a similar pyrrole ring structure but has different substituents, leading to distinct chemical and biological properties.
Indole Derivatives: Indoles are another class of heterocyclic compounds with a similar ring structure but different nitrogen positioning, resulting in unique applications and properties.
Uniqueness
5-Methyl-1-oxo-2-phenyl-3,4-dihydro-2H-1lambda~5~-pyrrole is unique due to its specific substituents and ring structure, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
89861-57-4 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-methyl-1-oxido-2-phenyl-3,4-dihydro-2H-pyrrol-1-ium |
InChI |
InChI=1S/C11H13NO/c1-9-7-8-11(12(9)13)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
InChI Key |
DVOCJFAQHCSAEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(CC1)C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


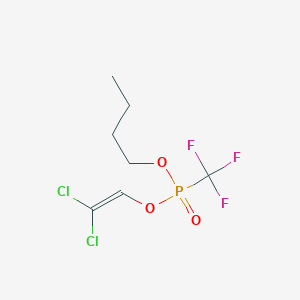
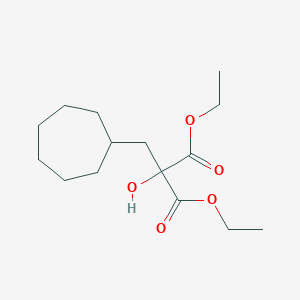
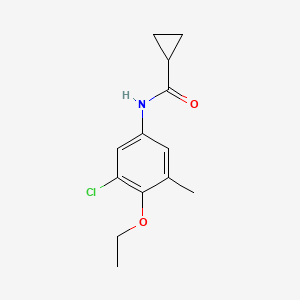
![2-[(1E)-N-Phenylethanimidoyl]cyclopentan-1-one](/img/structure/B14371655.png)

![5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14371661.png)
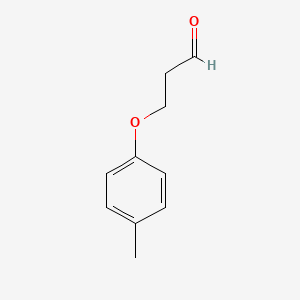
![4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol](/img/structure/B14371679.png)

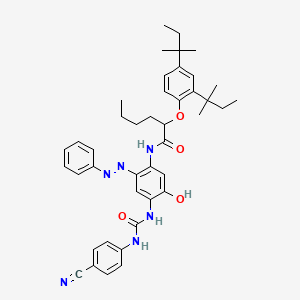
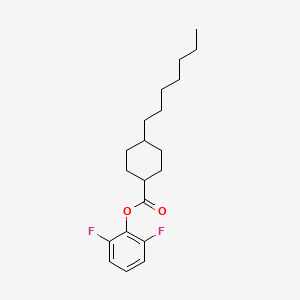
![1,2-Dimethylnaphtho[2,1-B]thiophene](/img/structure/B14371696.png)
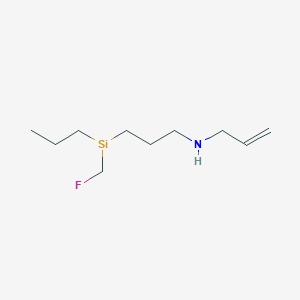
![2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14371709.png)
